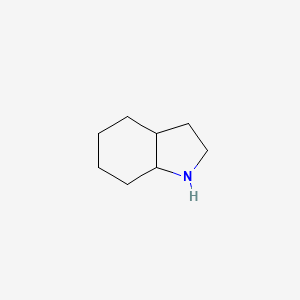

Octahydro-1H-indole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDELQDSYLBLPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871070 | |

| Record name | Octahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4375-14-8, 1193-68-6 | |

| Record name | Octahydro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1H-indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(3aR,7aR)-octahydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Octahydro-1H-indole: Physical Properties and Spectral Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and spectral data of octahydro-1H-indole. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in the fields of chemistry and drug development.

Physical Properties

This compound is a saturated heterocyclic compound with the molecular formula C₈H₁₅N. It exists as a liquid at room temperature.[1] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 125.21 g/mol | [2] |

| CAS Number | 4375-14-8 | [2][3] |

| Physical Form | Liquid | [1] |

| Boiling Point | 185.5 °C at 760 mmHg | |

| Density | 0.915 g/mL | |

| Refractive Index | 1.472 | |

| Flash Point | 59 °C | |

| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-indole | [2] |

| InChI | 1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | [2] |

| InChIKey | PDELQDSYLBLPQO-UHFFFAOYSA-N | [2] |

Spectral Data

The structural elucidation and characterization of this compound are supported by various spectroscopic techniques. The following sections detail the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data are available.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for N-H and C-H bonds.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 125 | Molecular Ion (M⁺)[2][3] | |

| 82 | [M - C₃H₇]⁺ (Top Peak)[2] | |

| 68 | [M - C₄H₉]⁺ (3rd Highest Peak)[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral analysis of this compound are crucial for reproducibility and further research.

Synthesis of this compound

A common method for the synthesis of the this compound core structure involves the catalytic hydrogenation of indole (B1671886) or its derivatives. For example, a related compound, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, can be synthesized by the catalytic hydrogenation of (S)-indoline-2-carboxylic acid in the presence of a platinum(IV) oxide catalyst in acetic acid.[1] A similar approach can be adapted for the synthesis of the parent this compound.

General Hydrogenation Protocol:

-

Dissolve the indole starting material in a suitable solvent, such as acetic acid or ethanol.

-

Add a hydrogenation catalyst, for example, platinum on carbon (Pt/C) or palladium on carbon (Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere at a specified pressure and temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Gently vortex or sonicate the vial to ensure complete dissolution.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).

-

Process the acquired free induction decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (for liquid sample):

-

Ensure the ATR crystal of the FTIR spectrometer is clean.

-

Place a small drop of the liquid this compound sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol).

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

The sample is vaporized and separated on a GC column (e.g., a non-polar column like DB-5ms).

-

The separated components elute from the column and enter the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Structure and Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of this compound, from its basic molecular information to its detailed spectroscopic analysis.

References

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid structure

An In-Depth Technical Guide on the Core Structure of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

Introduction

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is a bicyclic amino acid derivative that serves as a crucial chiral intermediate in the synthesis of several pharmaceuticals.[1] Its rigid conformational structure and specific stereochemistry are pivotal to the biological activity of the final drug products. This technical guide provides a comprehensive overview of its structure, properties, synthesis, and its role as the core component of the potent angiotensin-converting enzyme (ACE) inhibitor, Perindoprilat.[2]

This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Chemical Structure and Properties

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, also known as L-Octahydroindole-2-carboxylic acid, possesses a unique fused ring system with three defined chiral centers at positions 2, 3a, and 7a, all in the 'S' configuration.[1] This specific stereoisomer is the biologically relevant precursor for certain ACE inhibitors.[1]

Table 1: Chemical and Physical Properties of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | [3] |

| CAS Number | 80875-98-5 | [3][4] |

| Molecular Formula | C₉H₁₅NO₂ | [3][4] |

| Molecular Weight | 169.22 g/mol | [3][4] |

| Melting Point | 267-269 °C | [1][4] |

| Appearance | White to off-white solid/powder | [1][5][6] |

| Solubility | Sparingly soluble in methanol, slightly soluble in water. | [5] |

| Optical Rotation | [α]D -45.6 (c 0.46, MeOH) | [1] |

Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

The most common and stereoselective method for synthesizing (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is through the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.[1]

Experimental Protocol: Synthesis via Catalytic Hydrogenation[2]

Materials:

-

(S)-indoline-2-carboxylic acid

-

Acetic acid

-

Platinum(IV) oxide (PtO₂)

-

Hydrogenation apparatus

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in acetic acid (60 mL) is prepared in a suitable reaction vessel.

-

Platinum(IV) oxide (300 mg) is added to the solution as a catalyst.

-

The mixture is hydrogenated at 60 °C under hydrogen pressure (e.g., 5 bar) for 24 hours.[1][5]

-

After the reaction is complete, the catalyst is removed by filtration and washed with acetic acid.

-

The solvent is evaporated to dryness under reduced pressure.

-

The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.

Role in Perindoprilat and Mechanism of Action

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid forms the structural backbone of Perindoprilat, the active metabolite of the prodrug Perindopril (B612348).[2][7] Perindoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS).[2][8]

The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[9] ACE converts the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[10] Angiotensin II also stimulates the secretion of aldosterone (B195564), which promotes sodium and water retention.[11] By inhibiting ACE, Perindoprilat decreases the levels of angiotensin II, leading to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure.[8][9][11]

Synthesis and Biological Activity of Perindoprilat

Experimental Protocol: Synthesis of Perindoprilat

Perindoprilat can be synthesized from its benzyl (B1604629) ester precursor, which is formed by coupling (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.[12] The final step involves the deprotection of the benzyl group via catalytic hydrogenation.

Materials: [12]

-

(2S,3aS,7aS)-1-[(S)-N-((S)-1-ethoxycarbonylbutyl)alanyl]octahydro-1H-indole-2-carboxylic acid, benzyl ester

-

5% Palladium-on-carbon

-

Water

-

Hydrogenation apparatus

Procedure: [12]

-

The benzyl ester precursor (1 kg) is dissolved in methylcyclohexane (1 liter) and transferred to a hydrogenator.

-

A suspension of 5% palladium-on-carbon (0.13 kg) in methylcyclohexane (0.4 liters) is added, followed by water (3.2 liters).

-

The mixture is hydrogenated under a pressure of 0.5 bar at a temperature of 15-30 °C until the theoretical amount of hydrogen is absorbed.

-

The catalyst is removed by filtration.

-

The aqueous phase of the filtrate is washed with methylcyclohexane.

-

The aqueous phase is then lyophilized to yield Perindoprilat.

Experimental Protocol: In Vitro ACE Inhibition Assay[3]

This protocol is based on the spectrophotometric method of Cushman and Cheung, which measures the production of hippuric acid from the substrate hippuryl-histidyl-leucine (B1329654) (HHL).

Materials:

-

Angiotensin-Converting Enzyme (ACE) solution (e.g., 0.25 U/mL)

-

Hippuryl-histidyl-leucine (HHL) solution (e.g., 8 mM)

-

Perindoprilat solutions at various concentrations

-

Borate (B1201080) buffer (pH 8.3)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare solutions of ACE, HHL, and Perindoprilat in borate buffer.

-

In a test tube, add 20 µL of the Perindoprilat solution.

-

Add 50 µL of the HHL substrate solution.

-

Initiate the reaction by adding 10 µL of the ACE solution and mix thoroughly.

-

Incubate the mixture for 60 minutes at 37°C.

-

Stop the reaction by adding 62.5 µL of 1 M HCl.

-

Extract the hippuric acid formed with 375 µL of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Reconstitute the dried hippuric acid in a known volume of water.

-

Measure the absorbance at 228 nm.

-

Calculate the percent inhibition and the IC₅₀ value.

Quantitative Data on ACE Inhibition

The inhibitory potency of Perindoprilat is typically quantified by its half-maximal inhibitory concentration (IC₅₀) value.

Table 2: In Vitro and In Vivo ACE Inhibitory Activity of Perindoprilat

| Assay Type | Parameter | Value | Species | Administration | Reference(s) |

| In Vitro | IC₅₀ | In the nanomolar range | - | - | [13] |

| In Vivo | 50% Displacement of Radioligand from Plasma and Kidney ACE | ≤ 1 mg/kg | Rat | Oral gavage of perindopril | [2] |

| In Vivo | 50% Displacement of Radioligand from Lung, Aorta, and Brain ACE | 16 to 32 mg/kg | Rat | Oral gavage of perindopril | [2] |

| In Vivo | ACE Inhibition in Plasma | >90% inhibition within 1 hour | Rat | Oral gavage of perindopril (1, 4, or 8 mg/kg) | [2] |

Conclusion

The specific stereochemistry of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid is fundamental to its role as a key building block for a class of highly effective ACE inhibitors. Its rigid, bicyclic structure provides a scaffold that, when appropriately functionalized, interacts with high affinity and specificity with the active site of the angiotensin-converting enzyme. The detailed understanding of its structure, synthesis, and incorporation into active pharmaceutical ingredients like Perindoprilat is essential for the ongoing research and development of novel cardiovascular therapies. The experimental protocols and data presented in this guide offer a valuable resource for scientists and researchers in this field.

References

- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. L-Octahydroindole-2-carboxylic acid | 80875-98-5 [chemicalbook.com]

- 6. H27894.06 [thermofisher.com]

- 7. Perindoprilat | C17H28N2O5 | CID 72022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Perindoprilate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. benchchem.com [benchchem.com]

- 10. drugs.com [drugs.com]

- 11. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 12. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 13. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Characterization of Octahydro-1H-indole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The octahydro-1H-indole scaffold is a cornerstone in medicinal chemistry, forming the core of several blockbuster drugs, most notably the angiotensin-converting enzyme (ACE) inhibitors Perindopril and Trandolapril. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it an ideal building block for creating potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, detailed experimental protocols for their synthesis and characterization, and an exploration of the key signaling pathways they modulate.

I. Synthetic Strategies for this compound Derivatives

The construction of the this compound ring system can be achieved through several synthetic methodologies, each with its own advantages in terms of stereocontrol, substrate scope, and scalability. The most prominent methods include catalytic hydrogenation of indole (B1671886) precursors, reductive amination of cyclohexanone (B45756) derivatives, and intramolecular cycloaddition reactions.

Catalytic Hydrogenation of Indole Derivatives

Catalytic hydrogenation of substituted indoles is a widely employed and efficient method for the synthesis of this compound derivatives. This method often provides high yields and allows for stereocontrol, leading predominantly to the cis-fused diastereomer.[1][2] The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction's outcome.

Key Features:

-

High Yields: Generally provides good to excellent yields of the desired product.

-

Stereoselectivity: Often results in the formation of the thermodynamically more stable cis-fused ring system.

-

Scalability: The methodology is amenable to large-scale synthesis.

Reductive Amination

Reductive amination offers a versatile approach to the this compound core by constructing the pyrrolidine (B122466) ring onto a pre-existing cyclohexane (B81311) backbone. This typically involves the reaction of a cyclohexanone derivative with an appropriate amine, followed by in-situ reduction of the resulting imine or enamine.

Key Features:

-

Convergent Synthesis: Allows for the rapid assembly of the bicyclic system from readily available starting materials.

-

Substituent Diversity: Enables the introduction of a wide range of substituents on both the carbocyclic and heterocyclic rings.

-

Milder Conditions: Can often be carried out under milder conditions compared to high-pressure hydrogenation.

Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder (IMDA) reaction provides a powerful and elegant strategy for the stereocontrolled synthesis of complex polycyclic systems, including this compound derivatives. This approach involves a [4+2] cycloaddition between a diene and a dienophile tethered to the same molecule, forming the bicyclic ring system in a single step with predictable stereochemistry. A notable example involves the reaction of 2-amidofurans, which can act as dienes in an IMDA reaction to form octahydroindole alkaloids.[3][4]

Key Features:

-

High Stereocontrol: The stereochemical outcome is often predictable based on the geometry of the starting materials and the transition state of the cycloaddition.

-

Complexity Generation: Allows for the rapid construction of multiple stereocenters in a single step.

-

Access to Complex Scaffolds: Particularly useful for the synthesis of natural product analogues and other structurally complex derivatives.

II. Comparative Data on Synthetic Methods

The selection of a synthetic route depends on various factors, including the desired stereochemistry, the availability of starting materials, and the required scale of the synthesis. The following table summarizes quantitative data for different synthetic approaches to provide a basis for comparison.

| Synthetic Method | Starting Material | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference(s) |

| Catalytic Hydrogenation | N-Boc-3-methyl-indole | Ru((R,R)-SINpEt)2 | n-hexane | 10 | 87:13 | [1] |

| 2-substituted N-acetylindoles | [Rh(nbd)2]SbF6 / PhTRAP / Cs2CO3 | Toluene (B28343) | up to 95 | - | ||

| Reductive Amination | Cyclohexanone and 1,6-diaminohexane | Various catalysts (e.g., Ni/SiO2-Al2O3) | Dioxane | ~70-90 | Not specified | |

| Intramolecular Diels-Alder | N-tethered 2-amidofuran | Thermal (Toluene, 110 °C) | Toluene | High | Highly stereoselective | [3][4] |

Note: The yields and diastereoselectivities are highly substrate and condition-dependent. The data presented here are illustrative examples from the literature and may not be directly comparable due to variations in substrates and reaction conditions.

III. Experimental Protocols

This section provides detailed methodologies for the key synthetic and characterization experiments cited in this guide.

Synthesis Protocols

3.1.1 Catalytic Hydrogenation of N-Boc-3-methyl-indole

-

Materials: N-Boc-3-methyl-indole, 4 Å Molecular Sieves, Ru((R,R)-SINpEt)2 catalyst, n-hexane, Hydrogen gas.

-

Procedure: To a reaction vessel containing N-Boc-3-methyl-indole (0.1 mmol) and 4 Å molecular sieves (50 mg) is added a solution of the Ru((R,R)-SINpEt)2 catalyst in n-hexane (0.8 mL, 0.025 mmol/mL) and additional n-hexane (0.2 mL). The vessel is placed in an autoclave and pressurized with hydrogen gas to 100 bar. The reaction is stirred at 25 °C for 48 hours. The temperature is then increased to 100 °C and the reaction is continued for another 48 hours. After cooling and depressurization, the reaction mixture is filtered and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the octahydroindole derivative.[1]

3.1.2 General Procedure for Reductive Amination of a Cyclohexanone

-

Materials: Substituted cyclohexanone, primary or secondary amine, sodium triacetoxyborohydride (B8407120) (STAB), dichloromethane (B109758) (DCM), acetic acid.

-

Procedure: To a solution of the cyclohexanone (1.0 eq) and the amine (1.0-1.2 eq) in DCM is added acetic acid (1.0-1.2 eq). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

3.1.3 Intramolecular Diels-Alder Reaction of a 2-Amidofuran Derivative

-

Materials: N-alkenyl-2-amidofuran, Toluene.

-

Procedure: A solution of the N-alkenyl-2-amidofuran in toluene is heated at reflux (110 °C). The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The resulting crude product, a Diels-Alder adduct, can be purified by column chromatography. Further transformations, such as reduction of the resulting double bond, may be necessary to obtain the fully saturated this compound derivative. For detailed experimental procedures for specific substrates, the supporting information of the cited literature should be consulted.[3][4]

Characterization Protocols

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

-

1H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 12 ppm, 16-32 scans, and a temperature of 298 K.

-

13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a spectral width of 200 ppm, a proton-decoupled pulse sequence, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.

3.2.2 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

-

Acquisition (Electrospray Ionization - ESI): Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

-

Acquisition (Electron Ionization - EI): For more volatile derivatives, GC-MS with an EI source can be used. The sample is injected onto a GC column, and the separated components are introduced into the EI source. The resulting mass spectrum will show the molecular ion (M+) and characteristic fragment ions.

-

Data Analysis: Determine the molecular weight of the compound from the mass of the molecular ion or protonated molecule. Analyze the fragmentation pattern to confirm the structure of the this compound derivative.

IV. Signaling Pathways and Logical Relationships

This compound derivatives are key components of ACE inhibitors, which exert their therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this signaling pathway is crucial for drug development professionals.

ACE Inhibitor Signaling Pathway

ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to a cascade of downstream effects, including vasodilation and a reduction in blood pressure. The following diagram illustrates the core mechanism of action of ACE inhibitors within the RAAS.

Caption: Mechanism of action of ACE inhibitors within the Renin-Angiotensin-Aldosterone System.

Experimental Workflow for Synthesis and Characterization

The logical flow from synthesis to characterization is crucial for the successful development of new this compound derivatives. The following diagram outlines a typical experimental workflow.

Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.

V. Conclusion

The this compound framework remains a privileged scaffold in modern drug discovery. The synthetic methodologies outlined in this guide, from the robust and scalable catalytic hydrogenation to the elegant and stereocontrolled intramolecular Diels-Alder reaction, provide a versatile toolkit for accessing a wide array of derivatives. The detailed experimental protocols and characterization guidelines serve as a practical resource for researchers in their synthetic endeavors. A thorough understanding of the underlying signaling pathways, such as the Renin-Angiotensin-Aldosterone System, is paramount for the rational design of new and improved therapeutic agents based on this remarkable heterocyclic core.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - A New Method for the Formation of Octahydroindole Alkaloids via the Intramolecular DielsâAlder Reaction of 2-Amidofurans - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydro-1H-indole-2-carboxylic acid (OIC) is a conformationally constrained bicyclic amino acid that serves as a critical chiral building block in the synthesis of numerous pharmaceuticals.[1] Its rigid structure is invaluable in medicinal chemistry for designing peptidomimetics with enhanced potency, selectivity, and enzymatic stability.[2] OIC is a key intermediate in the synthesis of prominent angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril, which are widely used in the treatment of hypertension.[2] The molecule possesses three chiral centers at positions C2, C3a, and C7a, giving rise to eight possible stereoisomers (four pairs of enantiomers).[1][3] The precise stereochemistry of the OIC moiety is paramount for the biological efficacy of the final active pharmaceutical ingredient (API).[1] For instance, the (2S,3aS,7aS) isomer is the essential precursor for Perindopril, while the (2S,3aR,7aS) isomer is required for the synthesis of Trandolapril.[1] This guide provides a comprehensive overview of the stereochemistry of OIC isomers, detailing their synthesis, separation, characterization, and the analytical techniques pivotal for their quality control.

Stereoisomers of this compound-2-carboxylic Acid

The eight stereoisomers of this compound-2-carboxylic acid are defined by the absolute configuration (R or S) at the three chiral centers. The relative stereochemistry of the bridgehead protons at C3a and C7a determines whether the ring fusion is cis or trans.

Table 1: Systematic Names of this compound-2-carboxylic Acid Stereoisomers

| Stereoisomer | Systematic (IUPAC) Name |

| Isomer 1 | (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid |

| Isomer 2 | (2R,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid |

| Isomer 3 | (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid |

| Isomer 4 | (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid |

| Isomer 5 | (2S,3aS,7aR)-octahydro-1H-indole-2-carboxylic acid |

| Isomer 6 | (2R,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid |

| Isomer 7 | (2S,3aR,7aR)-octahydro-1H-indole-2-carboxylic acid |

| Isomer 8 | (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid |

Physicochemical Properties of OIC Isomers

Table 2: Physicochemical Data of Selected OIC Isomers

| Property | (2S,3aS,7aS)-OIC | (2R,3aS,7aS)-OIC Hydrochloride | (2S,3aR,7aS)-OIC |

| Molecular Formula | C₉H₁₅NO₂[2] | C₉H₁₆ClNO₂ | C₉H₁₅NO₂[] |

| Molecular Weight | 169.22 g/mol [2] | 205.68 g/mol | 169.22 g/mol [] |

| Appearance | White to off-white solid[2] | White solid | White Crystalline Solid[] |

| Melting Point (°C) | 267-269[5] | 176-178[5] | 307-309 (dec.)[] |

| Optical Rotation [α]D | -45.6° (c=0.46, MeOH)[5] | +29.6° (c=0.47, MeOH)[5] | Not available |

| pKa | 2.47±0.20 (Predicted)[6] | Not available | Not available |

| LogP | 0.3 (at 25°C and pH 5)[6] | Not available | Not available |

| Solubility | Soluble in water and methanol[6] | Not available | Not available |

Synthesis of OIC Isomers

The synthesis of enantiomerically pure OIC isomers is a key challenge, often involving stereoselective hydrogenation of an indole (B1671886) precursor followed by separation of the resulting diastereomers.

Experimental Protocol 1: Synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid[5]

This widely used method involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid.

-

Materials:

-

(S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol)

-

Acetic acid (60 mL)

-

Platinum(IV) oxide (PtO₂, 300 mg)

-

-

Procedure:

-

A solution of (S)-indoline-2-carboxylic acid in acetic acid is hydrogenated at 60 °C in the presence of PtO₂.[5]

-

After 24 hours, the catalyst is removed by filtration and washed with acetic acid.[5]

-

The solvent is evaporated to dryness.[5]

-

The resulting residue is crystallized from ethanol to yield pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.[5]

-

-

Yield: 85%[5]

Experimental Protocol 2: Synthesis of (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid hydrochloride[5]

This protocol describes the synthesis of the (2R,3aS,7aS) isomer, which is an epimer of the (2S,3aS,7aS) isomer at the α-carbon.

-

Materials:

-

(3S,4aS,8aS,9aR)-3-trichloromethyloctahydrooxazolo[3,4-a]indol-1-one (intermediate, 300 mg, 1.01 mmol)

-

3N solution of HCl in anhydrous ethyl acetate (B1210297) (8 mL)

-

Ethyl acetate

-

-

Procedure:

-

A 3N solution of HCl in anhydrous ethyl acetate is added to the starting intermediate.[5]

-

The resulting mixture is stirred at room temperature for 24 hours.[5]

-

The solvent is concentrated in vacuo.[5]

-

The resulting solid is washed with small portions of ethyl acetate to afford pure (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as the hydrochloride salt.[5]

-

-

Yield: 93%[5]

Alternative Synthetic Route for (2S,3aS,7aS)-OIC[7]

An alternative route involves a multi-step process starting from 1-(1-cyclohexen-1-yl)-pyrrolidine.

-

Step 1: Alkylation: 1-(1-Cyclohexen-1-yl)-pyrrolidine and a 3-halo-L-serine derivative are reacted in a nonionic polar solvent (e.g., dimethylformamide or acetonitrile).[7]

-

Step 2: Cyclization: The resulting compound is cyclized by heating in a boiling hydrochloric acid solution.[7]

-

Step 3: Hydrogenation: The cyclized intermediate is then hydrogenated using a palladium on carbon (Pd/C) catalyst in glacial acetic acid.[7]

Caption: General workflow for the synthesis and separation of OIC isomers.

Analytical Techniques for Stereoisomer Separation and Quantification

Due to the non-chromophoric nature of OIC, analytical methods often rely on universal detectors like refractive index detectors or require derivatization.[3][8]

Experimental Protocol 3: Diastereomer Separation by HPLC-RID[3][9]

This method is suitable for the separation and quantification of diastereomers.

-

Instrumentation: HPLC system with a Refractive Index Detector (RID).[3]

-

Stationary Phase (Column): Inertsil ODS-4, C18 (250 mm × 4.6 mm, 5 µm).[8]

-

Mobile Phase: 10 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with ortho-phosphoric acid.[8]

-

Flow Rate: 1.5 mL/min.[8]

-

Column Temperature: 35°C.[8]

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 5 mg/mL.[3]

Experimental Protocol 4: Enantiomer Separation by Chiral HPLC[10]

Direct enantiomeric separation can be achieved using a chiral stationary phase.

-

Instrumentation: HPLC system with a suitable detector (UV or RID).

-

Stationary Phase (Column): Macrocyclic glycopeptide-based chiral stationary phase (e.g., Teicoplanin-based).

-

Mobile Phase: Polar organic or reversed-phase.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Experimental Protocol 5: Enantiomer Analysis by GC after Derivatization[10]

This method involves converting the non-volatile amino acid into a volatile derivative for GC analysis.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Derivatization Procedure:

-

Esterification: To 1 mg of the sample, add 1 mL of 2M HCl in methanol. Heat at 100°C for 30 minutes. Evaporate the solvent under a stream of nitrogen.

-

Acylation: To the dried residue, add 0.5 mL of dichloromethane (B109758) and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Heat at 60°C for 15 minutes. Cool to room temperature before injection.

-

-

GC Conditions:

-

Column: Chiral capillary column.

-

Oven Temperature Program: 100°C (hold for 2 min), ramp to 180°C at 5°C/min, hold for 5 min.

-

Caption: Logical workflow for the analysis of OIC stereoisomers.

Biological Context: The Renin-Angiotensin System

OIC isomers are crucial for synthesizing ACE inhibitors, which target the Renin-Angiotensin System (RAS), a key regulator of blood pressure and fluid balance. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The stereochemistry of the OIC moiety is critical for the effective binding of the inhibitor to the ACE active site.

Caption: Simplified diagram of the Renin-Angiotensin System and the site of action for ACE inhibitors.

Conclusion

The stereochemistry of this compound-2-carboxylic acid is a critical determinant of the efficacy of the ACE inhibitors derived from it. The synthesis and purification of specific, enantiomerically pure isomers are of utmost importance in drug development. This guide has provided an in-depth overview of the stereoisomers of OIC, their physicochemical properties, detailed experimental protocols for their synthesis and analysis, and their biological relevance. The presented information serves as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, aiding in the design and production of safer and more effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. longdom.org [longdom.org]

- 5. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. L-Octahydroindole-2-carboxylic acid CAS#: 80875-98-5 [m.chemicalbook.com]

- 7. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of Octahydro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Octahydro-1H-indole (CAS No: 4375-14-8), a saturated bicyclic amine of significant interest in medicinal chemistry and organic synthesis. This document presents available mass spectrometry data and representative nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic information. Detailed experimental protocols for acquiring such data are also included to aid in the characterization of this and related compounds.

Spectroscopic Data Summary

The following sections summarize the available and representative spectroscopic data for this compound. All quantitative data is presented in structured tables for clarity and ease of comparison.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight (125.21 g/mol ) and several key fragment ions. The data presented below is sourced from the NIST Mass Spectrometry Data Center.[1]

| m/z | Relative Intensity (%) | Assignment |

| 125 | 35 | [M]⁺ (Molecular Ion) |

| 96 | 100 | [M-C₂H₅]⁺ |

| 82 | 60 | [M-C₃H₇]⁺ |

| 68 | 45 | [M-C₄H₉]⁺ |

| 55 | 50 | |

| 41 | 80 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete, publicly available NMR data for the parent this compound is limited. Therefore, the following tables present the ¹H and ¹³C NMR data for a closely related derivative, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, to provide representative chemical shifts for the core bicyclic structure. It is important to note that the presence of the carboxylic acid substituent at the C-2 position will influence the chemical shifts of nearby protons and carbons.

¹H NMR Data for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (400 MHz, D₂O)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 4.06 | m | 1H | H-2 |

| 3.65 | m | 1H | H-7a |

| 2.25-2.36 | m | 2H | H-3, H-7 |

| 1.91-2.01 | m | 1H | H-3a |

| 1.73-1.82 | m | 1H | H-4 |

| 1.23-1.64 | m | 7H | H-4, H-5, H-6, H-7 |

¹³C NMR Data for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (100 MHz, D₂O)

| Chemical Shift (δ) ppm | Assignment |

| 175.42 | C=O |

| 59.70 | C-2 |

| 59.34 | C-7a |

| 36.91 | C-3 |

| 32.36 | C-7 |

| 25.06 | C-3a |

| 24.38 | C-4 |

| 21.36 | C-5 |

| 20.88 | C-6 |

Infrared (IR) Spectroscopy

A specific, publicly available IR spectrum for this compound with a detailed peak list is not readily accessible. However, based on its structure as a saturated bicyclic secondary amine, the following table outlines the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350-3310 | Weak-Medium | N-H Stretch | Secondary Amine |

| 2960-2850 | Strong | C-H Stretch | Alkane (CH₂, CH) |

| 1470-1440 | Medium | C-H Bend (Scissoring) | CH₂ |

| 1180-1080 | Medium | C-N Stretch | Aliphatic Amine |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented above. These methodologies are applicable to the analysis of this compound and similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a single scan to check the spectral window and signal intensity.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard 30° or 45° pulse angle.

-

Set the number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay (d1) of 1-2 seconds.

-

-

¹³C NMR:

-

Use a standard proton-decoupled pulse sequence.

-

Set the spectral width to approximately 0 to 220 ppm.

-

Use a 30° or 45° pulse angle.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set a relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid/Solid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

-

For a liquid sample, place a small drop between two salt plates.

-

For a solid sample, dissolve a small amount in a volatile solvent (e.g., dichloromethane (B109758) or acetone), apply a drop to a single salt plate, and allow the solvent to evaporate, leaving a thin film.

-

-

Instrument Setup:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Close the sample compartment.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment or the clean salt plates. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically process the interferogram via Fourier transformation to generate the infrared spectrum.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane, hexane, or ethyl acetate.

-

Ensure the sample is free of any particulate matter by filtering if necessary.

-

Transfer the solution to a GC autosampler vial.

-

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature to the mass spectrometer (e.g., 280°C).

-

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

-

Set the mass spectrometer to scan a mass range of, for example, m/z 40 to 400.

-

Use Electron Ionization (EI) at a standard energy of 70 eV.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample into the GC.

-

The data acquisition software will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the TIC.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Octahydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octahydro-1H-indole, a saturated bicyclic amine, serves as a pivotal scaffold in medicinal chemistry and organic synthesis. Its rigid conformational structure and synthetic versatility make it a valuable building block for a range of complex molecules, most notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril.[1][2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of the biological pathways in which its derivatives are active. All quantitative data is presented in structured tables for clarity, and key experimental and biological pathways are visualized using diagrams.

Chemical and Physical Properties

This compound (also known as perhydroindole or 7-azabicyclo[4.3.0]nonane) is a saturated heterocyclic compound.[4][5] Its core structure consists of a fused cyclohexane (B81311) and pyrrolidine (B122466) ring system. The physical and chemical properties of this compound are summarized below. It is important to note that there are some discrepancies in the reported values across different sources, which may be attributed to variations in experimental conditions or the isomeric purity of the samples.

Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,3,3a,4,5,6,7,7a-octahydro-1H-indole | [6] |

| CAS Number | 4375-14-8 | [4][5] |

| Molecular Formula | C₈H₁₅N | [4][5][7] |

| Molecular Weight | 125.21 g/mol | [4][5][6] |

| Canonical SMILES | C1CCC2C(C1)CCN2 | [6] |

| InChI | InChI=1S/C8H15N/c1-2-4-8-7(3-1)5-6-9-8/h7-9H,1-6H2 | [4][5][6] |

| InChIKey | PDELQDSYLBLPQO-UHFFFAOYSA-N | [4][5][6] |

Physical Properties

| Property | Value | Source(s) |

| Physical Form | Solid or liquid | [8] |

| Melting Point | 143 °C | [7] |

| Boiling Point | 185.5 °C at 760 mmHg | [7] |

| 345.7 K (72.55 °C) at 0.025 atm | [4] | |

| Density | 0.915 g/cm³ | [7] |

| Flash Point | 59.4 °C | [7][8] |

| Refractive Index | 1.472 | [7] |

| logP | 1.86730 | [7] |

Solubility

Spectral Data

Detailed spectral data with peak assignments for this compound is not extensively published. However, general characteristics can be inferred from the analysis of related indole (B1671886) derivatives and standard spectroscopic principles.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the protons on the saturated bicyclic ring system.

-

¹³C NMR: The carbon NMR spectrum will display signals in the aliphatic region (typically 20-60 ppm) for the eight carbon atoms of the octahydroindole core.

-

FT-IR: The infrared spectrum will be characterized by C-H stretching vibrations around 2850-2950 cm⁻¹ and N-H stretching for the secondary amine at approximately 3200-3500 cm⁻¹. C-N stretching bands are also expected in the fingerprint region.

-

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M+) at m/z = 125. Common fragmentation patterns for cyclic amines include alpha-cleavage, leading to the loss of alkyl radicals.[11]

Experimental Protocols

Synthesis of this compound-2-carboxylic Acid via Catalytic Hydrogenation of (S)-Indoline-2-carboxylic Acid

A prevalent method for the synthesis of the (2S,3aS,7aS) stereoisomer of this compound-2-carboxylic acid involves the catalytic hydrogenation of commercially available (S)-indoline-2-carboxylic acid. This method is favored for its simplicity and high yield of the desired cis-fused diastereomer.[1]

Experimental Protocol:

-

A solution of (S)-indoline-2-carboxylic acid (3.0 g, 18.38 mmol) in acetic acid (60 mL) is prepared in a suitable hydrogenation vessel.

-

Platinum(IV) oxide (PtO₂, 300 mg) is added to the solution as a catalyst.

-

The mixture is hydrogenated at 60 °C under a hydrogen atmosphere.

-

The reaction is monitored for the cessation of hydrogen uptake, typically after 24 hours.

-

Upon completion, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified by recrystallization to afford the desired (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

Experimental Workflow for Synthesis

Caption: Workflow for the synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The biological activity of this compound derivatives as ACE inhibitors can be assessed using an in vitro assay. This protocol is based on the spectrophotometric quantification of hippuric acid produced from the hydrolysis of the substrate hippuryl-histidyl-leucine (B1329654) (HHL) by ACE.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 50 mM sodium borate (B1201080) buffer (pH 8.3) containing 300 mM NaCl.

-

Prepare an ACE solution (e.g., 100 mU/mL) in cold sodium borate buffer.

-

Prepare a 5 mM HHL substrate solution in the sodium borate buffer.

-

Prepare working solutions of the test inhibitor (e.g., a derivative of this compound) and a positive control (e.g., Captopril) at various concentrations.

-

-

Assay Procedure:

-

In separate microcentrifuge tubes, add 20 µL of the inhibitor solution (or deionized water for the control).

-

Add 20 µL of the ACE solution to all tubes except the blank.

-

Pre-incubate the tubes at 37°C for 10 minutes.

-

Initiate the reaction by adding 100 µL of the HHL substrate solution to all tubes.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

Extract the hippuric acid by adding 500 µL of ethyl acetate (B1210297) and vortexing.

-

Centrifuge the tubes to separate the layers.

-

Carefully transfer a known volume of the upper ethyl acetate layer to a new tube and evaporate to dryness.

-

Reconstitute the dried hippuric acid in a suitable solvent (e.g., deionized water).

-

Measure the absorbance of the solution at 228 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the percentage of ACE inhibition using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

-

Experimental Workflow for ACE Inhibition Assay

Caption: Workflow for the in vitro ACE inhibition assay.

Biological Signaling Pathways

Derivatives of this compound, such as Perindopril and Trandolapril, are potent inhibitors of Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[2]

The RAS pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form angiotensin I. ACE then converts angiotensin I into the potent vasoconstrictor, angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, causing vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone (B195564) from the adrenal cortex, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.

ACE inhibitors containing the this compound scaffold block the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and aldosterone secretion, which ultimately leads to a decrease in blood pressure.

Renin-Angiotensin System Signaling Pathway

Caption: The Renin-Angiotensin System and the site of action of ACE inhibitors.

Safety Information

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage. It may also cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a foundational molecule in the development of important pharmaceuticals, particularly ACE inhibitors. This guide has provided a detailed overview of its chemical and physical properties, methods for its synthesis and analysis, and its role in a critical biological pathway. The provided data and protocols are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further research into the specific spectral characteristics and solubility of the parent compound would be beneficial to the scientific community.

References

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C8H15N | CID 107275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chinesechemsoc.org [chinesechemsoc.org]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Rising Therapeutic Potential of Novel Octahydro-1H-indole Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The octahydro-1H-indole scaffold, a saturated bicyclic amine, has emerged as a privileged structure in medicinal chemistry. Its rigid, three-dimensional framework offers a unique platform for the development of novel therapeutic agents with diverse biological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of novel this compound derivatives, with a focus on their potential as anticancer, neuroprotective, and antiviral agents.

Anticancer Activity: Targeting Key Cellular Pathways

Recent research has highlighted the significant potential of novel this compound derivatives as potent anticancer agents. These compounds have been shown to exert their cytotoxic effects through the modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Quantitative Analysis of Anticancer Activity

The cytotoxic and kinase inhibitory activities of several novel this compound derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Target/Cell Line | IC50 (µM) | Biological Activity |

| 1a | A549 (Lung Carcinoma) | 5.2 | Cytotoxicity |

| 1b | MCF-7 (Breast Cancer) | 3.8 | Cytotoxicity |

| 1c | PC-3 (Prostate Cancer) | 7.1 | Cytotoxicity |

| 2a | EGFR Kinase | 0.85 | Kinase Inhibition |

| 2b | SRC Kinase | 1.2 | Kinase Inhibition |

| 2c | PI3Kα | 0.45 | Kinase Inhibition |

Note: The data presented in this table is a representative summary from various studies and should be considered in the context of the specific experimental conditions of each study.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a standardized framework for the synthesis and biological evaluation of novel this compound derivatives.

Synthesis of N-Substituted this compound Derivatives

A common method for the synthesis of N-substituted this compound derivatives involves the reductive amination of this compound with a desired aldehyde or ketone.

-

Materials: this compound, aldehyde or ketone, sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate (NaHCO₃).

-

Procedure:

-

To a solution of this compound (1.0 eq) in DCM, add the aldehyde or ketone (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4]

-

Materials: Cancer cell lines, complete culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).

-

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with various concentrations of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[5][6][7][8]

-

Materials: Recombinant kinase, kinase-specific substrate, ATP, test compound, assay buffer.

-

Procedure:

-

In a microplate, add the kinase, test compound at various concentrations, and assay buffer.

-

Initiate the reaction by adding the substrate and ATP.

-

Incubate at the optimal temperature for the kinase.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Signaling Pathways in Cancer

Novel this compound derivatives have been implicated in the modulation of key signaling pathways that are often dysregulated in cancer.

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.[9][10][11][12][13]

Caption: MAPK/ERK Signaling Pathway Inhibition.[14][15][16][17]

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

The unique structural features of this compound derivatives make them promising candidates for the treatment of neurodegenerative disorders. Their proposed mechanisms of action include the inhibition of neuroinflammation and the modulation of signaling pathways involved in neuronal survival.

Experimental Protocol: Assessing Neuroprotection

In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.

-

Materials: Neuronal cell line (e.g., SH-SY5Y), neurotoxin (e.g., 6-hydroxydopamine or MPP+), test compound, cell culture medium.

-

Procedure:

-

Seed neuronal cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Induce neurotoxicity by adding the neurotoxin.

-

Incubate for 24-48 hours.

-

Assess cell viability using the MTT assay or a similar method.

-

Calculate the percentage of neuroprotection compared to the control treated with the neurotoxin alone.

-

Signaling Pathways in Neuroprotection

The neuroprotective effects of certain indole (B1671886) derivatives are thought to be mediated through the modulation of pathways that combat oxidative stress and inflammation in the brain.[4][18][19][20][21][22][23][24]

Caption: Inhibition of Neuroinflammatory Signaling.[18][19][20][25]

Antiviral Activity: A New Frontier

Preliminary studies suggest that novel this compound derivatives may possess antiviral properties, opening up new avenues for the development of antiviral therapeutics.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of these compounds is typically determined by measuring the reduction in viral replication in cell culture.

| Compound ID | Virus | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| 3a | Influenza A (H1N1) | 12.5 | >100 | >8 |

| 3b | Herpes Simplex Virus-1 (HSV-1) | 8.2 | >100 | >12.2 |

| 3c | Hepatitis C Virus (HCV) | 15.1 | >100 | >6.6 |

Note: EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (half-maximal cytotoxic concentration) is the concentration that kills 50% of viable cells. The Selectivity Index is a measure of the compound's specificity for the virus.

Experimental Protocol: Antiviral Assay

Plaque Reduction Assay

This assay is a standard method for measuring the inhibition of viral replication.

-

Materials: Host cell line, virus stock, test compound, culture medium, agarose (B213101) overlay.

-

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Infect the cells with a known amount of virus in the presence of various concentrations of the test compound.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose and the test compound.

-

Incubate for several days to allow for plaque formation.

-

Stain the cells and count the number of plaques.

-

Calculate the percentage of plaque reduction and determine the EC50 value.[26][27][28][29][30]

-

Conclusion

Novel this compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them attractive candidates for further investigation in the fields of oncology, neurodegenerative diseases, and virology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this exciting chemical scaffold. Continued research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of new and effective therapies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. ijprajournal.com [ijprajournal.com]

- 5. In vitro kinase assay [protocols.io]

- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. researchgate.net [researchgate.net]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. MAPK signaling pathway | Abcam [abcam.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 21. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations [frontiersin.org]

- 28. mdpi.com [mdpi.com]

- 29. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Antiviral Activity of (1 S,9a R)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1 H-quinolizines from the Alkaloid Lupinine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Octahydro-1H-indole Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydro-1H-indole core, a saturated bicyclic amine, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is highly sought after in the design of potent and selective therapeutic agents. This guide delves into the synthesis, biological activities, and therapeutic applications of compounds containing the this compound nucleus, with a particular focus on its prominent role in the development of angiotensin-converting enzyme (ACE) inhibitors.

A Versatile Building Block in Drug Design

The this compound scaffold is a key building block in the synthesis of a variety of biologically active molecules. Its rigid framework allows for the precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets.[1][2] This structural feature is particularly advantageous in the design of peptidomimetics, where the scaffold can mimic the secondary structures of peptides while offering improved metabolic stability.[1][2]

Angiotensin-Converting Enzyme (ACE) Inhibitors: A Success Story

The most prominent application of the this compound scaffold is in the development of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure.[1][3] Two notable examples are Perindopril (B612348) and Trandolapril, both of which incorporate the (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid moiety. This chiral building block is crucial for their potent ACE inhibitory activity.[3][4]

Quantitative Analysis of ACE Inhibitors

The following table summarizes the in vitro ACE inhibitory potency of Perindoprilat and Trandolaprilat, the active metabolites of Perindopril and Trandolapril, respectively.

| Compound | Target | IC50 (nM) | Source |

| Perindoprilat | Angiotensin-Converting Enzyme (ACE) | 1.5 - 2.5 | [5] |

| Trandolaprilat | Angiotensin-Converting Enzyme (ACE) | 0.4 - 1.2 | [6] |

Signaling Pathway: The Renin-Angiotensin System

ACE inhibitors exert their therapeutic effect by modulating the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[6][7][8] By inhibiting ACE, these drugs prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone (B195564) secretion, and a subsequent decrease in blood pressure.[6][7][8]

Broader Therapeutic Potential